Cas no 478-09-1 (Pachyrrhizone)
Pachyrrhizone structure
Product Name:Pachyrrhizone
Numero CAS:478-09-1
MF:C20H14O7
MW:366.320966243744
CID:332561
PubChem ID:442814
Update Time:2024-02-29
Pachyrrhizone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-8-methoxy-, (6aS,13aS)-
- 8-Methoxy-6,6aα-dihydro-1,3-dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(13aαH)-one
- 1,3-Dioxolo[4,5-g]furo[3',2':6,7][1]benzopyrano[2,3-c][1]benzopyran-13(6H)-one,6a,13a-dihydro-8-methoxy- (7CI,8CI)
- 1,3-Dioxolo[6,7][1]benzopyrano[3,4-b]furo[3,2-g][1]benzopyran-13(6H)-one,6a,13a-dihydro-8-methoxy-, (6aS-cis)-
- Pachyrhizone (6CI)
- Pachyrrhizone
- C10512
- LMPK12060023
- Q27107604
- 8-Methoxy-6a,13a-dihydro-2H-[1,3]dioxolo[4,5-g]furo[3',2':6,7][1]benzopyrano[2,3-c][1]benzopyran-13(6H)-one
- 1,3-Dioxolo[4,5-g]furo[3',2':6,7][1]benzopyrano[2,3-c][1]benzopyran-13(6H)-one, 6a,13a-dihydro-8-methoxy-, (6aS,13aS)-
- CHEBI:7886
- (1S,13S)-16-methoxy-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one
- 42485-00-7
- DTXSID10962529
-
- Inchi: 1S/C20H14O7/c1-22-20-18-9(2-3-23-18)4-11-17(21)16-10-5-13-14(26-8-25-13)6-12(10)24-7-15(16)27-19(11)20/h2-6,15-16H,7-8H2,1H3/t15-,16+/m1/s1
- Chiave InChI: RZZBXVGBWLOHHV-CVEARBPZSA-N
- Sorrisi: O1C2C(=C3C(C=CO3)=CC=2C([C@H]2C3C=C4C(=CC=3OC[C@@H]12)OCO4)=O)OC
Proprietà calcolate
- Massa esatta: 366.074
- Massa monoisotopica: 366.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 1
- Complessità: 611
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 76.4
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.472
- Punto di ebollizione: 553.7°C at 760 mmHg
- Punto di infiammabilità: 288.7°C
- Indice di rifrazione: 1.661
Pachyrrhizone Letteratura correlata
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
478-09-1 (Pachyrrhizone) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso